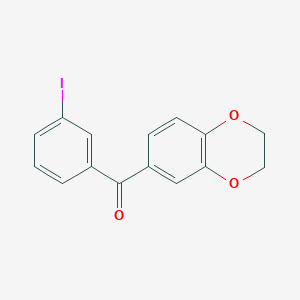

3,4-(Ethylenedioxy)-3'-iodobenzophenone

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

3,4-Ethylenedioxythiophene (EDOT) is an electro-active conductive monomer with a thiol group that combines an electron donor and electron acceptor in a donor-acceptor-donor arrangement . It’s used in the synthesis of conducting polymers .

Synthesis Analysis

The most common method for constructing the ethylene fragment of EDOT is to replace the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues with the following cyclization .Chemical Reactions Analysis

EDOT can be polymerized to form poly (3,4-ethylenedioxythiophene) (PEDOT) for use as an electrochromic polymer (EC) based coating for a variety of applications . It can also be used as a reductant in a one-pot synthesis of gold nanoparticles from HAuCl4 .Physical And Chemical Properties Analysis

EDOT has satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It’s also known for its high stability, high conductivity, and high transparency .科研应用

Synthesis and Characterization of Derivatives

One notable application of 3,4-(Ethylenedioxy)-3'-iodobenzophenone derivatives is in the synthesis and characterization of novel photoluminescent materials. For instance, derivatives of 3,4-ethylenedioxythiophene (EDOT) have been synthesized, leading to the formation of compounds with potential applications in photoluminescent devices. These materials exhibit blue to red emission, indicating their utility in creating advanced photonic and electronic materials (Pepitone, Hardaker, & Gregory, 2003).

DNA/RNA Binding Properties and Biological Activity

The 3,4-ethylenedioxy-extension of thiophene core in bisbenzimidazole amidines has shown pronounced affinity towards ds-DNA and ds-RNA, leading to strong thermal stabilization effects. These compounds display moderate to strong antiproliferative effects on various carcinoma cell lines, indicating their significance in biomedical research related to cancer therapy (Stolić et al., 2009).

Electrocatalytic and Electrochromic Applications

Derivatives of 3,4-(Ethylenedioxy)-3'-iodobenzophenone have been explored for their electrocatalytic and electrochromic properties. For example, poly(3,4-ethylenedioxythiophene)-poly(styrene sulphonate) composite electrodes have demonstrated significant electrochemical behavior in the electro-oxidation of chlorophenols, suggesting applications in environmental monitoring and remediation (Pigani et al., 2007). Similarly, electropolymerized films of 3,4-ethylenedioxy-substituted conducting polymers have shown promising electrocatalytic activity towards various organic compounds, hinting at their potential in energy storage and conversion technologies (Rodríguez-Calero et al., 2011).

Antioxidant and Antimicrobial Activities

The investigation into the antimicrobial and antioxidant properties of 3,4-(Ethylenedioxy)-3'-iodobenzophenone derivatives has also yielded positive results. Some synthesized compounds have displayed significant antimicrobial activity against a range of bacterial and fungal strains, as well as potent antioxidant capabilities, suggesting their potential in developing new therapeutic agents (Raghavendra et al., 2016).

Safety And Hazards

未来方向

PEDOT has been widely used in various devices for energy conversion and storage, and bio-sensing . The synthesis method of PEDOT is very important as it brings different properties which determine its applications . Research directions in acquiring high-quality PEDOT are being discussed and proposed .

性质

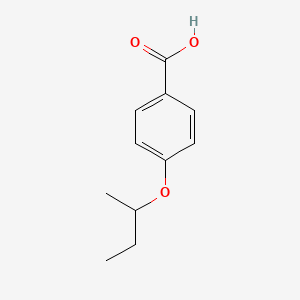

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQPPXVJPBJPHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415444 |

Source

|

| Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-(Ethylenedioxy)-3'-iodobenzophenone | |

CAS RN |

878969-65-4 |

Source

|

| Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)